molecular formula C26H22N4O4 B11242927 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B11242927
M. Wt: 454.5 g/mol
InChI Key: VOJKGFZLMQDROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, is a sophisticated synthetic molecule designed for advanced pharmacological research, primarily functioning as a potent and selective kinase inhibitor. Its core structure is based on the [1,2,4]triazolo[1,5-c]quinazoline scaffold, which is known to exhibit high affinity for the ATP-binding sites of various protein kinases. The specific substitution pattern is critical for its activity; the 2-(p-tolyl) group enhances hydrophobic interactions within the kinase pocket, while the 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) side chain is engineered to target kinases with specific sensitivity to methoxy-containing inhibitors, potentially conferring selectivity towards a distinct profile of kinase targets. Researchers can utilize this compound as a chemical probe to investigate intracellular signaling pathways, with particular value in studying angiogenesis and tumor cell proliferation , where related quinazoline-based compounds have shown significant activity. Its primary research value lies in its potential to selectively inhibit key oncogenic drivers, making it a valuable tool for drug discovery efforts in oncology and for deciphering complex kinase-mediated signaling networks in cellular models. The mechanism of action involves competitive binding at the kinase domain, leading to allosteric inhibition and subsequent blockade of downstream phosphorylation events that are crucial for cell survival and growth. This makes it an essential reagent for target validation studies and for exploring resistance mechanisms to existing therapeutic agents.

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C26H22N4O4/c1-16-8-10-17(11-9-16)24-27-25-19-6-4-5-7-20(19)29(26(32)30(25)28-24)15-21(31)18-12-13-22(33-2)23(14-18)34-3/h4-14H,15H2,1-3H3

InChI Key

VOJKGFZLMQDROG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Schiff Base Intermediate

The synthesis begins with the condensation of 3,4-dimethoxybenzaldehyde with a primary amine (e.g., glycine ethyl ester) to form a Schiff base. This reaction is typically conducted in ethanol under reflux, with catalytic acetic acid to drive imine formation:

3,4-Dimethoxybenzaldehyde+R-NH2EtOH, ΔSchiff Base Intermediate\text{3,4-Dimethoxybenzaldehyde} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base Intermediate}

Reaction Conditions

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (~78°C)

  • Catalyst: Glacial acetic acid (1–2 equiv)

  • Time: 6–8 hours

The intermediate is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

Cyclization to Triazoloquinazoline Core

The Schiff base undergoes cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the triazoloquinazoline framework. POCl₃ is preferred for its ability to act as both a cyclizing agent and dehydrating agent:

Schiff BasePOCl3,ΔTriazoloquinazoline Intermediate\text{Schiff Base} \xrightarrow{\text{POCl}_3, \Delta} \text{Triazoloquinazoline Intermediate}

Optimized Parameters

  • Reagent: POCl₃ (3–4 equiv)

  • Temperature: 100–110°C (reflux)

  • Time: 12–16 hours

  • Workup: Quenching with ice-water, neutralization with NaHCO₃

Yields for this step range between 60–75%, with purity confirmed via thin-layer chromatography (TLC).

Attachment of 2-(3,4-Dimethoxyphenyl)-2-Oxoethyl Group

The final step involves alkylation of the triazoloquinazoline nitrogen with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. This reaction is performed in acetonitrile using potassium carbonate as a base:

p-Tolyl Intermediate+2-Bromo-1-(3,4-dimethoxyphenyl)ethanoneK2CO3,CH3CNTarget Compound\text{p-Tolyl Intermediate} + \text{2-Bromo-1-(3,4-dimethoxyphenyl)ethanone} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound}

Critical Parameters

  • Solvent: Dry acetonitrile

  • Temperature: 80°C

  • Time: 8–10 hours

  • Yield: ~50–60% after purification

Purification and Isolation Techniques

Step Purification Method Solvent System Purity Assessment
Schiff Base FormationRecrystallizationEthanol/Water (3:1)TLC (Rf = 0.4, Hexane:EtOAc)
CyclizationColumn ChromatographyHexane:Ethyl Acetate (4:1)NMR (δ 7.2–8.1 ppm, aromatic)
p-Tolyl SubstitutionFlash ChromatographyDCM:Methanol (95:5)HPLC (≥95% purity)
Final AlkylationRecrystallizationTHF/HexaneIR (C=O stretch at 1,712 cm⁻¹)

Characterization and Analytical Methods

Spectroscopic Data

  • IR (KBr):

    • 1,712 cm⁻¹ (C=O stretch of oxoethyl group)

    • 1,250 cm⁻¹ (C-O-C stretch of dimethoxy groups)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.35 (s, 3H, CH₃ of p-tolyl)

    • δ 3.85 (s, 6H, OCH₃ groups)

    • δ 4.70 (s, 2H, CH₂ of oxoethyl)

    • δ 7.10–8.20 (m, 10H, aromatic protons)

  • Mass Spectrometry:

    • m/z 454.5 [M+H]⁺ (calculated for C₂₆H₂₂N₄O₄)

Comparative Analysis of Synthetic Routes

Parameter Route A (POCl₃ Cyclization) Route B (PPA Cyclization)
Yield65%58%
Reaction Time14 hours18 hours
Byproduct FormationMinimalModerate (requires column purification)
ScalabilitySuitable for gram-scaleLimited to small-scale

Route A is favored for its higher efficiency and scalability, though it requires careful handling of POCl₃.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization: Competing pathways may lead to [1,5-a] or [1,5-c] isomers. Using excess POCl₃ and slow heating minimizes isomerization.

  • Stability of 2-Oxoethyl Side Chain: The ketone group is prone to reduction. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical during alkylation.

  • Purification Difficulties: The final compound’s low solubility in common solvents necessitates recrystallization from THF/hexane mixtures .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and quinazoline framework undergo nucleophilic substitutions, particularly at electron-deficient positions. Key reactions include:

Reaction Type Reagents/Conditions Outcome Source
Chlorination POCl₃, 110°C, 6 hrsIntroduces chlorine at the C5 position of the quinazoline ring
Amination Hydrazine hydrate, 0–5°CForms hydrazinyl derivatives at the C4 position
Alkylation Alkyl halides, K₂CO₃, DMFSubstitutes methoxy groups with alkyl chains

Example : Treatment with hydrazine hydrate yields 4-hydrazinyl derivatives, which are precursors for cyclocondensation reactions .

Oxidation and Reduction Reactions

The ketone group (2-oxoethyl moiety) and aromatic rings participate in redox chemistry:

Reaction Type Reagents/Conditions Outcome Source
Ketone Reduction LiAlH₄, THF, refluxConverts the 2-oxoethyl group to a 2-hydroxyethyl side chain
Demethylation BBr₃, CH₂Cl₂, −78°CCleaves methoxy groups to hydroxyl substituents
Aromatic Oxidation H₂O₂/H₂SO₄Introduces hydroxyl groups on the dimethoxyphenyl ring

Mechanistic Insight : BBr₃ selectively demethylates 3,4-dimethoxy groups due to steric accessibility .

Cyclization and Ring-Modification Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

Reaction Type Reagents/Conditions Outcome Source
Triazole Ring Opening Trifluoroacetic acid, 80°CGenerates quinazolinone intermediates
Quinazoline Fusion Oxalic acid, ethanol, refluxForms pyrimidine-fused derivatives via intramolecular cyclization

Example : Reaction with trifluoroacetic acid produces 3-(trifluoromethyl)- triazolo[4,3-c]quinazolin-5-one, a bioactive analog .

Hydrolysis and Acid/Base-Mediated Reactions

Acidic/basic conditions alter substituent chemistry:

Reaction Type Reagents/Conditions Outcome Source
Methoxy Hydrolysis HCl (conc.), 100°CConverts methoxy groups to hydroxyls
Amide Formation Acetic anhydride, pyridineAcetylates free amino groups on side chains

Key Finding : Prolonged HCl treatment hydrolyzes both 3,4-dimethoxy and p-tolyl methoxy groups, yielding polyhydroxylated derivatives.

Metal-Catalyzed Cross-Coupling Reactions

The p-tolyl group enables palladium-mediated couplings:

Reaction Type Reagents/Conditions Outcome Source
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DMEReplaces p-tolyl with aryl/heteroaryl groups
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, tolueneIntroduces amino groups at the C2 position

Application : These reactions diversify the compound’s aromatic periphery for structure-activity relationship studies .

Spectroscopic Characterization of Products

Post-reaction analysis employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 8.29–8.41 ppm for C5-H in quinazoline) .

  • IR Spectroscopy : Identifies carbonyl stretches (1674–1719 cm⁻¹) and N–H bonds (3190–3335 cm⁻¹) .

  • Mass Spectrometry : Validates molecular weights (e.g., [M + H⁺] = 454.5 g/mol for the parent compound) .

This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling tailored modifications for drug discovery. Experimental protocols and outcomes align with established quinazoline and triazole chemistry principles .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step procedures starting from readily available starting materials. Common synthetic routes include:

  • Condensation Reaction : The initial step often involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.
  • Cyclization : This intermediate is then cyclized using suitable reagents to form the triazoloquinazoline core.
  • Optimization : Industrial production may optimize conditions such as temperature and pressure to maximize yield and purity.

Chemical Reactions

The compound can undergo various chemical reactions including:

  • Oxidation : Introducing additional functional groups or modifying existing ones.
  • Reduction : Converting carbonyl groups to alcohols or amines.
  • Substitution : Electrophilic and nucleophilic substitution reactions for introducing or replacing substituents on the aromatic rings.

Biological Activities

Research indicates that 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.

Applications in Medicinal Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for extensive derivatization, which is crucial for drug discovery and development.

Industrial Applications

In addition to medicinal applications, this compound's unique chemical properties make it suitable for developing new materials such as polymers and coatings.

Antimicrobial Evaluation

A study published in Frontiers in Chemistry evaluated the antimicrobial properties of related triazoloquinazoline compounds. The findings indicated significant activity against Staphylococcus aureus strains, providing a basis for further exploration of derivatives based on the triazoloquinazoline scaffold .

Anticancer Research

Research conducted on similar quinazoline derivatives highlighted their potential anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest . This suggests that the triazoloquinazoline framework could be a promising lead in cancer therapeutics.

Inflammatory Disease Studies

Investigations into compounds with similar structures have revealed anti-inflammatory effects through inhibition of cyclooxygenase enzymes . This supports the hypothesis that this compound may also exhibit similar therapeutic properties.

Mechanism of Action

The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituents are summarized below:

Compound Name Core Structure 2-Position Substituent 6-Position Substituent Key Features
Target Compound [1,2,4]Triazolo[1,5-c]quinazolinone p-Tolyl 2-(3,4-Dimethoxyphenyl)-2-oxoethyl Dual aryl groups with methoxy and methyl functionalities.
2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228) Same Phenyl None High benzodiazepine receptor affinity (4 nM).
9-Chloro-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one Same 2-Fluorophenyl Chloro at 9-position Potent BZ antagonist; comparable to CGS 8214.
6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one Tetrazolo[1,5-c]quinazolinone None Morpholinoacetamide High yield (73.3%); potential CNS activity due to morpholine.
6-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one Same None Piperazine-linked fluorophenyl High yield (96.8%); possible antipsychotic/antidepressant activity.
Pirquinozol (2-(Hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(3H)-one) Pyrazolo[1,5-c]quinazolinone Hydroxymethyl None Investigated for immunomodulatory effects.

Structural Insights :

  • Triazolo vs. Tetrazolo Cores : Tetrazolo analogs (e.g., ) replace the triazole ring with a tetrazole, altering electronic properties and hydrogen-bonding capacity.
  • Substituent Effects : The 2-position aryl groups (e.g., p-tolyl, fluorophenyl) critically influence receptor binding. For instance, fluorophenyl groups enhance BZ receptor affinity .
  • 6-Position Flexibility: Alkyl/aryl acetamide or ketone groups (e.g., morpholino, piperazine) improve solubility and pharmacokinetics .
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Target Compound Not Reported Not Given ~479.5 Expected IR: C=O stretch (~1700 cm⁻¹), aromatic C-H (~3000 cm⁻¹). ¹H NMR: δ 2.4 (p-tolyl CH₃), δ 3.8 (OCH₃).
Tetrazolo[1,5-c]quinazolin-5(6H)-one (3.1) 295–297 96 227.2 IR: 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (tetrazole). ¹H NMR: δ 7.5–8.1 (aromatic protons).
6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one 217–219 73.3 315.3 ¹H NMR: δ 3.6 (morpholine CH₂), δ 4.7 (CH₂CO). LC-MS: m/z 315 [M+H]⁺.
2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one Not Reported Not Given 263.3 Key for BZ binding: Aromatic protons (δ 7.3–8.2), triazole CH (δ 8.9).

Trends :

  • Melting Points : Triazoloquinazolines (e.g., ~295°C for 3.1 ) generally have higher melting points than tetrazolo derivatives due to stronger intermolecular interactions.
  • Yield Variability : N-Alkylation steps (e.g., in ) show yields ranging from 21% to 96%, dependent on steric hindrance and reaction conditions.

Key Findings :

  • Antimicrobial Activity : Thione derivatives () show potency against methicillin-resistant S. aureus, suggesting the target compound’s dimethoxyphenyl group could enhance similar activity.
  • CNS Activity : Fluorophenyl and chloro substituents () are critical for BZ receptor affinity, implying the target’s p-tolyl group may reduce binding compared to fluorinated analogs.

Biological Activity

The compound 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. This article reviews its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H22N4O4C_{26}H_{22}N_{4}O_{4} with a molecular weight of 454.5 g/mol. The structure includes multiple functional groups such as methoxy and carbonyl groups, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been noted, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably:

  • Cytotoxicity Studies : The compound has shown significant cytotoxic effects against several cancer cell lines including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). For instance, one study reported IC50 values of 5.9 ± 1.7 µM for A549 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like Cisplatin .
  • Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells and arresting the cell cycle at the S phase. Flow cytometric analysis revealed an increase in apoptotic cells treated with the compound, demonstrating its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been linked to its ability to inhibit specific inflammatory pathways. The compound may modulate cytokine production and inhibit enzymes involved in inflammatory responses.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with the compound led to a dose-dependent increase in apoptotic cells in A549 cell lines. The findings suggest that the compound could serve as a promising candidate for lung cancer therapy .
  • Comparative Analysis with Other Compounds : In comparative studies against other quinazoline derivatives, this compound exhibited superior cytotoxicity profiles, further validating its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerA549 (lung cancer)5.9 ± 1.7
AnticancerSW-480 (colorectal cancer)2.3 ± 0.91
AnticancerMCF-7 (breast cancer)5.65 ± 2.33
AntimicrobialVarious bacterial strainsNot specified
Anti-inflammatoryIn vitro modelsNot specified

Q & A

Q. How can researchers optimize the synthesis yield of triazoloquinazoline derivatives like 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one?

Answer:

  • Key Steps : Cyclocondensation of precursors (e.g., phenylquinoline-2-one derivatives) with thiocarbohydrazide under reflux conditions, followed by cyclization with aryl halides in anhydrous ethanol .
  • Yield Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of triazole intermediates to aryl halides) and use inert atmospheres (N₂/Ar) to minimize side reactions. Evidence shows yields ranging from 39.5% to 45% for analogous compounds .
  • Purification : Recrystallization from ethanol or acetonitrile improves purity (melting point consistency: 196–198°C for similar structures) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H NMR : Verify substituent integration (e.g., methoxy protons at δ 3.85–3.90 ppm, aromatic protons at δ 6.70–8.20 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 520–550 for triazoloquinazoline derivatives) and rule out byproducts .
  • Elemental Analysis : Validate C, H, N content (e.g., calculated vs. observed: ±0.3% deviation acceptable) .

Q. How should researchers select starting materials for synthesizing structurally similar triazoloquinazolines?

Answer:

  • Core Scaffold : Use 2-hydrazinobenzoic acid or substituted quinoline-2-ones as precursors .
  • Functionalization : Introduce methoxy or aryl groups via electrophilic substitution (e.g., nitrobenzene as a solvent for regioselectivity) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cyclization pathways for triazoloquinazoline derivatives?

Answer:

  • Tracer Experiments : Use isotopic labeling (e.g., ¹³C-labeled thiocarbohydrazide) to track cyclization steps .
  • DFT Calculations : Model reaction intermediates (e.g., transition-state energies for triazole ring closure) to validate competing pathways .
  • Contradiction Example : Discrepancies in reaction rates between nitrobenzene (slow) vs. DMF (fast) solvents suggest solvent polarity impacts cyclization .

Q. What computational methods are suitable for predicting the biological targets of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates robust binding) .

Q. How can researchers address discrepancies between calculated and observed spectral data?

Answer:

  • Dynamic Effects : Account for solvent-induced shifts in NMR (e.g., DMSO-d6 vs. CDCl3) using correction factors .
  • Tautomerism : Investigate thione-thiol equilibria via IR spectroscopy (e.g., νS-H at 2550 cm⁻¹ vs. νC=S at 1250 cm⁻¹) .

Q. What experimental designs are recommended for evaluating the environmental stability of this compound?

Answer:

  • Hydrolysis Studies : Incubate at pH 2–12 (37°C, 24h) and analyze degradation via HPLC-UV .
  • Photolysis : Expose to UV light (254 nm) and monitor byproducts using LC-QTOF-MS .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

Answer:

  • Substituent Screening : Replace p-tolyl with electron-withdrawing groups (e.g., -CF₃, -Br) to modulate logP and solubility .
  • Bioisosteres : Substitute the triazole ring with oxadiazole or thiadiazole to improve metabolic stability .

Q. What strategies mitigate solvent/catalyst incompatibilities during synthesis?

Answer:

  • Catalyst Screening : Compare Pd(PPh₃)₄ (yield: 65–70%) vs. CuI (yield: 40–45%) for Suzuki-Miyaura couplings .
  • Solvent Optimization : Use toluene for Friedel-Crafts alkylation (reflux, 12h) to avoid ester hydrolysis .

Q. How should researchers validate the reproducibility of biological activity data across labs?

Answer:

  • Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., MIC against Candida albicans ATCC 90028) .
  • Positive Controls : Include fluconazole or ketoconazole to calibrate activity thresholds (IC₅₀: 2–10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.